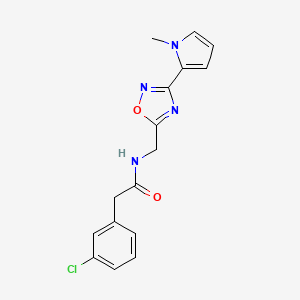![molecular formula C25H34ClFN4O B2918453 3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazino]ethyl}-2,2-dimethylpropanamide CAS No. 1005297-56-2](/img/structure/B2918453.png)
3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazino]ethyl}-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazino]ethyl}-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C25H34ClFN4O and its molecular weight is 461.02. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazino]ethyl}-2,2-dimethylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazino]ethyl}-2,2-dimethylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Pathways and Drug Metabolism
Research into compounds with piperazine and dimethylamino-substituted phenothiazine structures, similar to the queried compound, has provided valuable insights into metabolic pathways and drug metabolism. Studies have identified various metabolites resulting from the degradation of such compounds in humans and animals, highlighting the importance of understanding metabolic processes for drug development and safety assessments (Breyer, Gaertner, & Prox, 1974).
Pharmacokinetics and Metabolite Identification
Investigations into the pharmacokinetics of HIV-1 protease inhibitors, which share some structural features with the compound , have led to the identification of significant metabolites in human urine. These findings are crucial for drug efficacy and safety, providing a foundation for clinical evaluations and therapeutic applications (Balani et al., 1995).
Toxicological Studies
Toxicological studies on compounds with related structures offer insights into potential toxic effects and safety profiles necessary for drug development. For example, research on hydroxyzine, which has a piperazinyl ethoxy ethanol structure, contributes to our understanding of the clinical implications of overdose and the therapeutic index of similar compounds (Johnson, 1982).
Prevalence and Exposure Assessment
Studies on the prevalence of new psychoactive substances, including those with piperazine and dimethylamino components, in various populations highlight the significance of monitoring and regulating these compounds. Such research informs public health policies and risk assessments related to environmental and occupational exposure (Rust et al., 2012).
Safety And Hazards
The safety and hazards of a compound depend on its specific structure and properties. Generally, compounds with reactive groups (like amines or halogens) need to be handled with care. They may be harmful or irritating to the skin, eyes, or respiratory tract, and may have other health hazards depending on their specific structure and properties.
Future Directions
The future directions in the study of such compounds could involve further exploration of their synthesis, properties, and potential applications. This could include studying their reactivity, stability, and interactions with other compounds, as well as exploring their potential uses in various fields such as medicine, materials science, or environmental science.
Please note that this is a general analysis and the specific compound you mentioned may have different properties or behaviors. For a comprehensive analysis of a specific compound, more detailed information or studies would be needed.
properties
IUPAC Name |
3-chloro-N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34ClFN4O/c1-25(2,18-26)24(32)28-17-23(19-5-9-21(10-6-19)29(3)4)31-15-13-30(14-16-31)22-11-7-20(27)8-12-22/h5-12,23H,13-18H2,1-4H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOOJVFHMCFEMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2,2-dimethylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2918370.png)
![2-(2-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2918373.png)
![5-[(2,5-Dimethylphenyl)methyl]-8-(4-ethoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2918374.png)


![3-(3-methylbutyl)-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2918378.png)
![2-(2,4-Dimethylphenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2918379.png)
![4-[[(Z)-3-(1-Benzyl-3-pyridin-3-ylpyrazol-4-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2918380.png)

![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide](/img/structure/B2918387.png)

![Ethyl 2-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-2-methylpropanoate](/img/structure/B2918391.png)
![2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one](/img/structure/B2918392.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2918393.png)